molecular formula C21H19FO3 B2741628 1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 307550-74-9

1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B2741628
CAS No.: 307550-74-9
M. Wt: 338.378
InChI Key: DWTJDVDYEDLDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative characterized by a partially saturated benzo[c]chromen-6-one core. Key structural features include:

  • Substituents: A 2-fluorobenzyloxy group at position 1 and a methyl group at position 3.
  • Saturation: The tetrahydro modification at positions 7–10 enhances lipophilicity compared to unsaturated analogues.
  • Synthesis: Prepared via nucleophilic substitution of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with 1-(bromomethyl)-2-fluorobenzene under reflux with potassium carbonate in DMF (52.9% yield) .
  • Characterization: Confirmed by IR (C=O at 1711 cm⁻¹, Ar–O–R at 1035–1278 cm⁻¹), NMR, and HRMS .

Properties

IUPAC Name

1-[(2-fluorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FO3/c1-13-10-18(24-12-14-6-2-5-9-17(14)22)20-15-7-3-4-8-16(15)21(23)25-19(20)11-13/h2,5-6,9-11H,3-4,7-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTJDVDYEDLDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

  • Formation of the Benzo[c]chromen-6-one Core:

    • Starting with a suitable phenol derivative, the benzo[c]chromen-6-one core can be synthesized through a series of cyclization reactions.
    • Reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

  • Oxidation:

    • The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
  • Reduction:

    • Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
  • Substitution:

    • Nucleophilic substitution reactions can occur at the fluorobenzyl group, allowing for the introduction of different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products:

  • Oxidation products may include quinones.
  • Reduction products may include alcohols.
  • Substitution products depend on the nucleophile used.

Chemistry:

  • The compound serves as a building block for synthesizing more complex molecules.
  • It is used in studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine:

  • Potential applications in drug discovery, particularly in designing molecules with specific biological activities.
  • Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry:

  • Used in the development of new materials with unique properties, such as polymers and coatings.
  • Potential applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance binding affinity and selectivity towards specific targets, while the benzo[c]chromen-6-one core may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues in Fluorescence Sensing

THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one)
  • Structure : Hydroxy group at position 3; lacks the 2-fluorobenzyloxy and methyl substituents.
  • Function : Acts as a selective "turn-off" fluorescent sensor for Fe³⁺ in aqueous environments due to Fe³⁺-induced fluorescence quenching. Exhibits cell permeability and low cytotoxicity in SK-N-AS and DBTRG-05MG cell lines .
  • Key Difference : The absence of a fluorinated benzyl group reduces steric hindrance, facilitating Fe³⁺ binding.
Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one)
  • Structure : Unsaturated core; hydroxy group at position 3.
  • Function : Demonstrates Fe³⁺ sensing but with weaker fluorescence stability compared to THU-OH due to unsaturated backbone .

Table 1: Fluorescence Properties of Selected Analogues

Compound Substituents Fe³⁺ Sensitivity Cell Permeability Reference
THU-OH 3-OH High Yes
Urolithin B 3-OH (unsaturated) Moderate Yes
Target Compound (1-subst.) 1-(2-F-BnO), 3-Me Not reported Not tested

PDE2 Inhibitory Activity: Substituent-Dependent Effects

The target compound was designed as part of a series to optimize phosphodiesterase 2 (PDE2) inhibition. Key analogues include:

Lead Compounds
  • 3-Hydroxy-8-methyl-6H-benzo[c]chromen-6-one : IC₅₀ > 100 μM .
  • 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one : IC₅₀ = 93.24 μM .
Optimized Derivatives
  • 4l (Target Compound): Substitution with 2-fluorobenzyloxy at position 1.

Table 2: PDE2 Inhibition of Selected Derivatives

Compound Substituents IC₅₀ (μM) Key Structural Feature Reference
Lead (unsaturated) 3-OH, 8-Me >100 Unsaturated core
Lead (saturated) 3-OH 93.24 Saturated core
4c Alkoxy substituent 34.35 Five-carbon alkane chain
4l (Target) 1-(2-F-BnO), 3-Me N/A Fluorinated benzyloxy group

Substituent Position and Electronic Effects

  • Fluorine Position : The 2-fluorobenzyloxy group in the target compound may enhance metabolic stability compared to 4-fluoro isomers (e.g., 1-[(4-fluorobenzyl)oxy]-3-methyl analogue, CAS: 6148-70-5) due to steric and electronic effects .
  • Substituent Size : Bulky groups (e.g., benzodioxol-5-yl in 374711-19-0) reduce PDE2 inhibition efficiency, whereas smaller alkyl/alkoxy chains (e.g., pentyl) optimize binding .

Biological Activity

1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a compound belonging to the benzo[c]chromen class, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a complex structure characterized by a benzo[c]chromen backbone with a 2-fluorobenzyl ether substitution. This structural configuration is crucial for its biological activity.

1. Inhibition of Phosphodiesterase (PDE)

Recent studies have highlighted the compound's inhibitory effects on phosphodiesterase II (PDE2), an enzyme implicated in various neurodegenerative diseases. The compound exhibited an IC50 value of 3.67 ± 0.47 μM, indicating significant potency in inhibiting PDE2 activity .

2. Neuroprotective Effects

In vitro assays demonstrated that the compound could promote neuron proliferation and protect HT-22 cells from corticosterone-induced neurotoxicity. The viability of HT-22 cells increased significantly in the presence of the compound at concentrations ranging from 6.25 to 25 μM, with optimal effects observed at 12.5 μM .

The neuroprotective effects are primarily attributed to the inhibition of PDE2, which leads to increased levels of cyclic AMP (cAMP) in neuronal cells. Elevated cAMP levels are associated with enhanced neuronal survival and function.

Study on Neuroprotection

A study evaluated the protective effects of the compound against oxidative stress in neuronal cells. The results indicated that treatment with the compound significantly reduced cell death caused by oxidative agents, thus confirming its potential as a neuroprotective agent .

Comparative Analysis with Other Compounds

In comparative studies with established PDE inhibitors like BAY 60-7550, this compound demonstrated comparable efficacy in enhancing cell viability and reducing neurotoxicity .

Data Table: Biological Activity Summary

Activity TypeMeasurementResultReference
PDE InhibitionIC503.67 ± 0.47 μM
NeuroprotectionCell ViabilitySignificant increase at 12.5 μM
Comparative EfficacyAgainst BAY 60-7550Comparable efficacy

Q & A

Q. What are the optimized synthetic routes for 1-((2-fluorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution using 1-(bromomethyl)-2-fluorobenzene and a hydroxylated benzo[c]chromen-6-one precursor. Key parameters include:

  • Temperature : Reactions are typically conducted at ambient to mild heating (e.g., 60–85°C) to avoid decomposition of the fluorinated benzyl group .
  • Catalysts : Acidic or basic conditions (e.g., ZrCl₄ or NaH) facilitate ether bond formation .
  • Purification : Column chromatography or recrystallization achieves >95% purity, with yields ranging from 52–78% depending on solvent polarity and stoichiometry .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., δ 5.25 ppm for benzyloxy –CH₂–) and carbonyl resonance at δ 161.32 ppm .
  • HRMS : Validates molecular formula (C₂₀H₁₈FO₃⁺; observed m/z 325.1159 vs. calculated 325.1162) .
  • IR Spectroscopy : Confirms carbonyl (1711 cm⁻¹) and ether (1168 cm⁻¹) functional groups .

Q. What preliminary biological activities have been reported for this compound?

  • Phosphodiesterase II (PDE II) Inhibition : Demonstrated in vitro with IC₅₀ values comparable to reference inhibitors, suggesting potential neurological applications .
  • Antimicrobial Potential : Structural analogs show activity against E. coli (MIC 0.21 µM) and C. albicans (MIC 0.83 µM), though direct data for the fluorinated derivative requires validation .

Advanced Research Questions

Q. How does the 2-fluorobenzyl substituent affect biological activity compared to chlorinated or methoxylated analogs?

  • Electronic Effects : Fluorine’s electronegativity enhances electron-withdrawing properties, potentially improving target binding (e.g., enzyme active sites) versus chlorine or methoxy groups .
  • Lipophilicity : The 2-fluoro group increases logP compared to hydroxylated analogs, influencing membrane permeability and bioavailability .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Assay Standardization : Discrepancies in MIC or IC₅₀ values may arise from variations in cell lines (e.g., E. coli strain specificity) or solvent systems (DMSO vs. aqueous buffers). Cross-laboratory validation using reference standards is critical .
  • Metabolic Stability Testing : Conflicting in vitro vs. in vivo results may reflect differences in hepatic metabolism; use of microsomal assays (e.g., human liver S9 fractions) clarifies stability .

Q. What computational approaches are effective for predicting molecular targets or mechanisms of action?

  • Molecular Docking : Models interactions with PDE II (PDB ID: 4DBN) or acetylcholinesterase (AChE), identifying key residues (e.g., π-π stacking with Trp86 in AChE) .
  • MD Simulations : Assess binding stability over 100 ns trajectories, with RMSD <2 Å indicating robust target engagement .

Q. How can fluorescence properties of this compound be leveraged in metal sensing or imaging?

  • Metal-Induced Fluorescence Enhancement : The benzo[c]chromen-6-one core exhibits selective fluorescence enhancement with Fe³⁺ or Al³⁺, enabling probe development for cellular metal ion detection .
  • Substituent Effects : Electron-donating groups (e.g., –OCH₃) at position 3 enhance quantum yield, while fluorinated benzyl groups improve selectivity .

Q. What challenges exist in translating in vitro enzyme inhibition to in vivo efficacy?

  • Pharmacokinetic Barriers : Poor aqueous solubility (logP ~3.5) may limit CNS penetration; prodrug strategies (e.g., esterification) improve bioavailability .
  • Off-Target Effects : Screening against related enzymes (e.g., PDE IV or BuChE) ensures selectivity. For example, <10% inhibition of COX-2 at 10 µM reduces gastrointestinal toxicity risks .

Methodological Guidelines

Q. Synthetic Optimization Checklist

Use anhydrous conditions to prevent hydrolysis of the benzyloxy group.

Monitor reaction progress via TLC (hexane:EtOAc = 3:1, Rf ~0.4) .

Purify via silica gel chromatography (gradient elution: 10–30% EtOAc in hexane) .

Q. Contradiction Analysis Framework

Compare assay protocols (e.g., ATP-based vs. colorimetric PDE activity assays).

Validate purity (>95%) via HPLC (C18 column, acetonitrile:H₂O = 70:30) .

Replicate studies under inert atmospheres to exclude oxidation artifacts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.